molecular formula C8H15N3 B1421887 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine CAS No. 1251924-64-7

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Cat. No. B1421887
M. Wt: 153.22 g/mol
InChI Key: LKMSDWRFQSEZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” consists of a pyrazole ring attached to a butan-1-amine chain. The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

“4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 279.8±23.0 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, plays a critical role in the synthesis of heterocyclic compounds. These compounds serve as building blocks for a wide range of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyrroles, and others, which are valuable in medicinal chemistry and dye synthesis. The unique reactivity of these pyrazole derivatives allows for mild reaction conditions, facilitating the generation of versatile products from a broad spectrum of precursors (Gomaa & Ali, 2020).

Drug Metabolism and Drug-Drug Interactions

Research on cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, highlights the importance of understanding the metabolic pathways involving pyrazole derivatives. These studies provide insights into potential drug-drug interactions (DDIs) and the role of specific CYP isoforms in drug metabolism, crucial for pharmaceutical development and therapeutic efficacy (Khojasteh et al., 2011).

Medicinal Chemistry Applications

Methyl-substituted pyrazoles, including those similar to 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, have shown a wide spectrum of biological activities. These activities make them potent medicinal scaffolds in the development of new pharmaceuticals. The synthetic approaches and medical significance of these compounds are vital for generating new leads with high efficacy and minimal microbial resistance (Sharma et al., 2021).

Environmental Applications

Amine-functionalized sorbents, which could potentially include derivatives of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, have been identified as effective for the removal of persistent and harmful substances like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents work through electrostatic interactions, hydrophobic interactions, and specific morphologies, offering promising solutions for water and wastewater treatment (Ateia et al., 2019).

Antitubercular Activity

Compounds related to 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine have been studied for their antitubercular activity. Modifications of the isoniazid structure, incorporating pyrazole derivatives, have shown significant activity against various strains of Mycobacterium tuberculosis, including INH-resistant strains. These findings underscore the potential of pyrazole derivatives in designing new antitubercular agents (Asif, 2014).

Future Directions

While specific future directions for “4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine” were not found in the search results, the broad range of biological activities exhibited by pyrazole derivatives suggests that they may have potential applications in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSDWRFQSEZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

CAS RN

1251924-64-7
Record name 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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